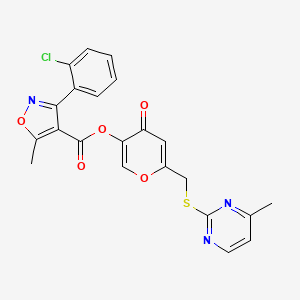

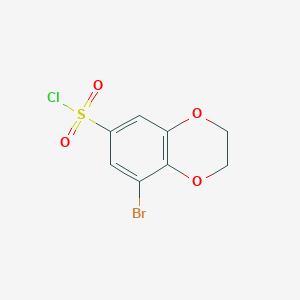

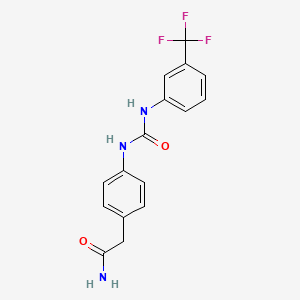

4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound. It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 553.667 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Scientific Research Applications

Potential in Tumor Diagnosis and PET Radiotracers Development

One significant application of similar chemical structures to "4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" involves their potential in tumor diagnosis and the development of PET (Positron Emission Tomography) radiotracers. Arylamides hybrids, sharing structural similarities, have been identified as leads for tumor diagnosis due to their high affinity at σ2 receptors. The development of hybrid structures between known compounds PB28 and RHM-1 led to candidates with excellent σ1/σ2 selectivities, making them interesting tools for developing σ2 PET tracers useful in tumors overexpressing P-glycoprotein (P-gp) (Abate et al., 2011).

Fluorescent Chemosensor for Cobalt(II) Ions

Another research application involves the development of a highly selective fluorescent chemosensor for detecting cobalt(II) ions in living cells. A compound structurally similar to "4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" was used to develop an assay based on turn-on fluorescence enhancement, demonstrating low toxic properties and good cell permeability for live cell imaging (Liu et al., 2019).

Synthesis and Biological Activity Studies

Further, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides showcases the chemical versatility and potential for producing compounds with varied biological activities. Such studies lay the groundwork for understanding the structural requirements for biological activity and can lead to the discovery of new therapeutic agents (Chau et al., 1982).

Ligands for σ Receptors

Compounds related to "4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have also been evaluated as ligands for σ receptors, which are implicated in various diseases. The structure-activity relationship studies of tetrahydroisoquinolinyl benzamides, focusing on the linker connecting the ring systems and the effects of benzamide ring substituents, contribute to the development of potent and selective σ2 receptor ligands. This research is crucial for understanding how to modulate σ receptor activity, potentially leading to new treatments for conditions associated with these receptors (Xu et al., 2007).

properties

IUPAC Name |

4-butoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-3-5-15-28-20-10-6-17(7-11-20)23(27)24-19-9-12-21-18(16-19)8-13-22(26)25(21)14-4-2/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUCOEFZFNGBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

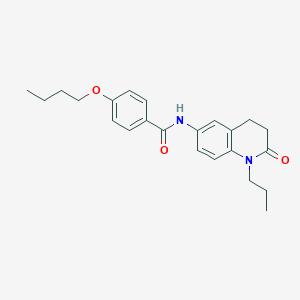

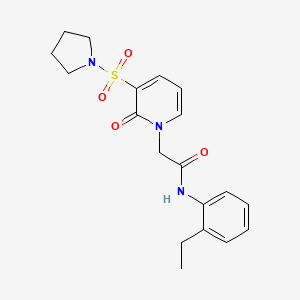

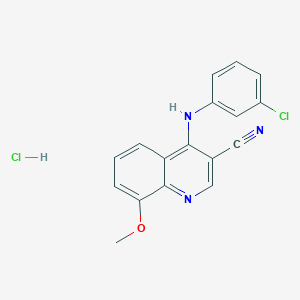

![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)

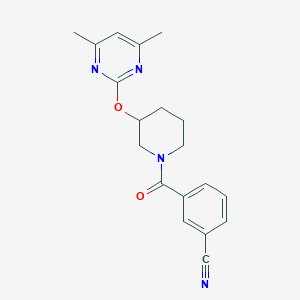

![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)

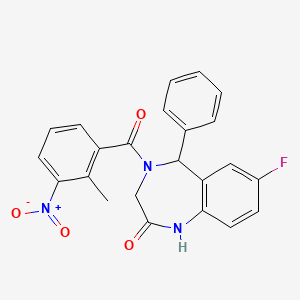

![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)